molecular formula C20H20N2O4 B2945242 2-(4-methoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide CAS No. 953209-75-1

2-(4-methoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

Cat. No. B2945242
CAS RN: 953209-75-1
M. Wt: 352.39
InChI Key: SCVPNUIMWJVULN-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide, also known as MIA, is a compound that has been extensively studied for its potential therapeutic applications. MIA is a small molecule that belongs to the class of isoxazole derivatives and has been shown to possess a wide range of biological activities. In

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

A study by Coleman, Linderman, Hodgson, and Rose (2000) explored the metabolism of chloroacetamide herbicides, including compounds structurally related to 2-(4-methoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide, in human and rat liver microsomes. The research highlighted the metabolic pathways involved in the bioactivation of these compounds, which could have implications for understanding their toxicity and environmental fate (Coleman et al., 2000).

Synthesis and Evaluation as Imaging Probes

Prabhakaran et al. (2006) synthesized a derivative, AC90179, intended for use as an imaging probe for 5-HT2A receptors. Although the compound showed potential in crossing the blood-brain barrier, it lacked retention for effective imaging of 5-HT2A receptors, indicating the challenges in developing specific and effective imaging agents (Prabhakaran et al., 2006).

Antitumor Activity of Synthesized Compounds

Wu et al. (2009) investigated a novel synthesized compound, XN05, for its antitumor activity against various cancer cells in vitro. The study demonstrated that XN05 disrupted microtubule assembly, causing cell cycle arrest and inducing apoptosis in hepatocellular carcinoma cells, showcasing its potential as a therapeutic agent for malignancies (Wu et al., 2009).

Computational and Pharmacological Evaluation

Faheem (2018) conducted computational and pharmacological evaluations of novel derivatives, including those related to the target compound, for their potential in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The study highlighted the significance of structural modifications in enhancing the biological activities of these compounds (Faheem, 2018).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-24-17-7-3-14(4-8-17)11-20(23)21-13-16-12-19(26-22-16)15-5-9-18(25-2)10-6-15/h3-10,12H,11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVPNUIMWJVULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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